8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one
Description
Properties
Molecular Formula |
C9H7BrN2O2 |
|---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
8-bromo-5-methoxy-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9-5-2-3-7(13)12-8(5)6(10)4-11-9/h2-4H,1H3,(H,12,13) |
InChI Key |
DLMUXHDMRIBTRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1C=CC(=O)N2)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Steps
- The synthesis often begins with commercially available 3-amino-4-bromopyridine or related bromopyridine precursors.
- These precursors undergo condensation with Meldrum’s acid derivatives or other β-ketoesters to form intermediates that lead to the naphthyridinone framework.
Thermal Cyclization and Rearrangement
- Thermal treatment of intermediates in high-boiling solvents such as diphenyl ether at elevated temperatures (~250 °C) for short durations (0.5 to 2 minutes) induces cyclization to form the naphthyridinone core.
- Dilution of the reaction mixture and precise control of reaction time are critical to minimize side reactions and decomposition.
- For example, a reaction concentration of 0.03 mol/L heated at 250 °C for 0.5 minutes yielded the desired naphthyridinone in 52% isolated yield after recrystallization from cold n-hexane.
Functional Group Modifications
- The methoxy group at the 5-position can be introduced by methylation of the corresponding hydroxy precursor using methyl iodide in the presence of a base such as potassium carbonate in anhydrous solvents (e.g., DMF).
- This methylation step is typically performed at room temperature over extended periods (e.g., 14 hours) to achieve high conversion and yields around 70%.
Purification and Characterization
- The crude products are purified by recrystallization (e.g., from n-hexane or pentane) and chromatographic techniques such as silica gel column chromatography using solvent systems like dichloromethane/ethanol mixtures.
- Purified compounds are characterized by melting point determination, NMR spectroscopy, and elemental analysis to confirm structure and purity.
Reaction Conditions and Yields Summary
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Condensation with Meldrum’s acid | Meldrum’s acid, triethyl orthoformate, MeCN reflux | ~80-85 | 1.75 h | 91 | Formation of intermediate ylidene derivative |
| Thermal cyclization | Diphenyl ether (Ph2O), diluted solution | 250 | 0.5 min | 52 | Rapid heating and quenching critical |
| Methylation | Methyl iodide, K2CO3, DMF | ~20 | 14 h | 70 | Methoxy group installation |
| Purification | Recrystallization, silica gel chromatography | Ambient | - | - | Ensures high purity |
Research Findings and Optimization Notes
- Initial attempts at thermal cyclization at higher concentrations or longer reaction times led to decomposition and formation of black intractable solids, indicating the sensitivity of the intermediate and the necessity for rapid heating and quenching protocols.
- The choice of solvent for thermal cyclization is critical; diphenyl ether’s high boiling point and inertness make it suitable for these high-temperature short-time reactions.
- The methylation step benefits from the use of anhydrous conditions and excess methyl iodide to drive the reaction to completion without side reactions.
- The overall synthetic route is efficient, with key steps providing moderate to high yields and the ability to scale up with careful control of reaction parameters.
Additional Synthetic Routes and Variations
- Alternative methods include palladium-catalyzed cross-coupling reactions on halogenated naphthyridinones to introduce diverse substituents, as well as microwave-assisted synthesis to reduce reaction times and improve yields.
- Amide coupling reactions starting from 8-bromo-1,6-naphthyridine-2-carboxylic acid derivatives have been reported, employing coupling agents like HATU and bases such as DIPEA, followed by purification via chromatography.
This detailed analysis consolidates preparation methods for 8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one from multiple authoritative sources, highlighting the critical steps, reaction conditions, and optimization strategies. The compound's synthesis is characterized by precise thermal cyclization and functional group transformations, supported by rigorous purification and characterization protocols to ensure product quality.
Chemical Reactions Analysis
Synthetic Preparation and Key Reactions
The compound’s structure suggests potential reactivity at the bromine and methoxy substituents, as well as the lactam (2(1H)-one) moiety.
Bromine Substitution Reactions
-
Nucleophilic Substitution :
Bromine at the 8-position can be displaced by nucleophiles (e.g., amines, alkoxides). For instance, 4-bromo-8-methoxy-1,5-naphthyridine (5 ) was synthesized via O-methylation of 8-bromo-1,5-naphthyridin-4(1H)-one using methyl iodide (MeI) and K₂CO₃ in DMF (70% yield) .
Functionalization of the Methoxy Group
-
Demethylation :
Methoxy groups in naphthyridines can be cleaved under acidic (e.g., HBr/AcOH) or oxidative conditions to yield hydroxyl derivatives. -
Electrophilic Aromatic Substitution :
Electron-rich positions (ortho/para to methoxy) may undergo halogenation, nitration, or sulfonation.
Lactam Reactivity
The 2(1H)-one lactam can participate in:
-
Hydrolysis : Conversion to carboxylic acid derivatives under basic or acidic conditions.
-
Ring-Opening Reactions : Reaction with Grignard reagents or hydrides to form secondary alcohols or amines.
Comparative Data Table: Reactivity of Brominated Naphthyridines
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
8-Bromo-5-methoxy-1,6-naphthyridin-2(1H)-one has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that derivatives of naphthyridine compounds can inhibit bacterial growth by targeting key enzymes involved in DNA replication and repair. Notably, compounds with bromine substituents have shown enhanced antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism is believed to involve the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways . The halogen atoms present may enhance these effects by facilitating interactions with cellular targets.
Inhibition of DNA Gyrase
The compound has been investigated for its potential to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. Inhibition of this enzyme can lead to bactericidal effects, making it a candidate for developing new antibiotics . Studies have shown that brominated derivatives exhibit moderate to high inhibitory effects against DNA gyrase, suggesting their potential as effective antibacterial agents .
Treatment of Leishmaniasis
Research has also explored the efficacy of naphthyridine derivatives against Leishmania species, which cause visceral leishmaniasis. The mechanism involves the sequestration of divalent metal cations crucial for the parasite's survival . Initial findings indicate that 8-bromo derivatives may provide a new avenue for treatment in areas where traditional therapies are failing.
Case Study 1: Antimicrobial Efficacy
A study evaluated various naphthyridine derivatives for their in vitro antibacterial activity against strains including Bacillus cereus and Klebsiella pneumoniae. The results indicated that compounds containing bromine at specific positions exhibited enhanced antibacterial properties compared to their non-brominated counterparts .
Case Study 2: Anticancer Activity
In vitro assays demonstrated that 8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one induced significant apoptosis in cancer cell lines through mitochondrial pathways. The study highlighted the compound's potential as a lead structure for developing novel anticancer agents .
Summary Table of Applications
| Application | Mechanism | Notable Findings |
|---|---|---|
| Antimicrobial | Inhibition of bacterial enzymes | Effective against resistant strains |
| Anticancer | Induction of apoptosis | Significant cytotoxicity in cancer cell lines |
| DNA Gyrase Inhibition | Bactericidal effects | Moderate to high inhibitory activity |
| Leishmaniasis Treatment | Sequestration of metal cations | Potential new treatment option |
Mechanism of Action
The mechanism of action of 8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
5-Bromo-7-Methyl-1,6-Naphthyridin-2(1H)-one
8-Bromo-2-(Trifluoromethyl)-1,6-Naphthyridin-5(6H)-one
- Structure : Bromine at C8, trifluoromethyl at C2.
- Key Differences: The trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for drug discovery.
Functionalization and Reactivity
The target compound’s 8-bromo and 2-ketone groups enable site-selective modifications:
- Triflate Formation : Reacts with trifluoromethanesulfonic anhydride to yield a triflate intermediate, facilitating Suzuki-Miyaura cross-couplings .
- Comparison with 7-Chloro-3-Iodo-1-Methyl-1,6-Naphthyridin-2(1H)-one :
Antitumor Activity vs. Cardiovascular Effects
- C3-C4 Double Bond Systems : 1,6-Naphthyridin-2(1H)-ones with a C3-C4 double bond (e.g., antitumor agents) often feature N1 substitutions (64% of cases), enhancing interactions with kinases like Hsp90 or PI3K/mTOR .
- C3-C4 Single Bond Systems : Unsubstituted N1 derivatives (51.86%) are linked to cardiovascular activity (e.g., angiotensin II receptor antagonism) .
However, current evidence prioritizes its role as a synthetic intermediate rather than a therapeutic agent .
Kinase Inhibition Profiles
- 1,6-Naphthyridin-2(1H)-ones with Basic Side Chains: 7-Amino-5-methyl derivatives inhibit c-Src kinase (IC₅₀ = 10–80 nM) with selectivity over PDGFR .
- Comparison: The target compound lacks amino side chains, likely reducing kinase affinity. Its methoxy group may instead modulate solubility for downstream derivatives .
Key Derivatives
Biological Activity
8-Bromo-5-methoxy-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its potential applications in medicinal chemistry, focusing on its antimicrobial, anticancer, and antileishmanial properties, as well as its mechanisms of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by a naphthyridine core with a bromine atom at the 8-position and a methoxy group at the 5-position. Its molecular formula is and it has a molecular weight of approximately 252.08 g/mol. The unique substitution pattern of this compound influences both its chemical reactivity and biological activity.
1. Antimicrobial Activity
Research indicates that derivatives of naphthyridines, including 8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one, exhibit significant antimicrobial properties. These compounds have been studied for their efficacy against various pathogens:
- Antibacterial Activity : Naphthyridine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, modifications at the naphthyridine core can enhance their antibacterial potency .
- Antifungal Activity : Some studies suggest that these compounds may also possess antifungal properties, although specific data on 8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one is limited.
2. Anticancer Activity
The potential of 8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one as an anticancer agent has been explored in various studies:
- Mechanism of Action : Initial findings suggest that this compound may inhibit cell proliferation through modulation of specific enzymes or receptors involved in cancer pathways. For example, it may interact with topoisomerases or affect apoptotic pathways .
- Case Studies : In vitro studies have demonstrated cytotoxic effects against cancer cell lines such as HeLa and HL-60, indicating its potential as a lead compound for further development .
3. Antileishmanial Activity
The compound has shown promise in combating Leishmania species, which cause visceral leishmaniasis:
- Efficacy : Preliminary studies indicate that 8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one exhibits potent activity against Leishmania in vitro. Its mechanism appears to involve the sequestration of divalent metal cations, which is crucial for parasite survival .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of 8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one is essential for optimizing its biological activity:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 8-Bromo-5-methoxy-1,6-naphthyridin-2(1H)-one | Bromine at position 8; Methoxy at position 5 | Antimicrobial, anticancer, antileishmanial |
| 3-Bromo-1,6-naphthyridin-5(6H)-one | Bromine at position 3 | Potentially different reactivity patterns |
| 5-Methoxy-3-phenylquinoline | Quinoline structure with methoxy substitution | Different pharmacological profiles |
The unique substitution pattern of 8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one suggests that modifications can significantly influence its biological efficacy. For instance, altering the position of the bromine or methoxy groups can lead to variations in potency against specific pathogens or cancer cell lines.
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of 8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one. Future studies should focus on:
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models to support potential clinical applications.
- Mechanistic Studies : Investigating the specific biological targets and pathways affected by this compound to better understand its therapeutic potential.
Q & A
Basic: What are the common synthetic routes for 8-bromo-5-methoxy-1,6-naphthyridin-2(1H)-one?
Answer:
The compound can be synthesized via cyclocondensation or halogenation strategies. For example:
- Cyclocondensation : Reacting brominated pyridinone precursors with reagents like ammonium acetate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (~95°C) yields naphthyridinone cores .
- Halogenation : Direct bromination of methoxy-substituted 1,6-naphthyridinones using phosphorus oxybromide (POBr₃) at 95°C provides regioselective bromination at the 8-position .
Methodological Tip : Confirm regiochemistry via ¹H/¹³C NMR and X-ray crystallography to avoid positional isomerism.
Basic: How is the bromine substituent in this compound utilized in further functionalization?
Answer:
The bromine atom serves as a versatile site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitution. For instance:
- Cyclocondensation with xanthates : Potassium O-ethylxanthate reacts with brominated naphthyridines to form thiazolo-fused derivatives under reflux conditions (165°C, 7 hours) .
- Substitution with amines : Tertiary amines or hydrazines can displace bromine in polar solvents like dioxane, enabling access to amino-substituted analogs .
Methodological Tip : Monitor reaction progress via LC-MS to detect intermediates and optimize yields.
Advanced: How can researchers resolve contradictions in reactivity data between halogenated analogs (e.g., bromo vs. chloro derivatives)?
Answer:
Contradictions often arise from electronic or steric effects. To address this:
- Mechanistic studies : Use density functional theory (DFT) to compare activation energies for substitution pathways. For example, bromine’s lower electronegativity may favor oxidative addition in cross-coupling vs. chlorine .
- Variable analysis : Employ factorial design to isolate factors like solvent polarity, temperature, and leaving-group ability (e.g., Br⁻ vs. Cl⁻) .
Case Study : Evidence shows 5-bromo derivatives undergo cyclization at lower temperatures than chloro analogs due to enhanced leaving-group ability .
Advanced: What methodologies are recommended for optimizing reaction conditions in naphthyridine synthesis?
Answer:
- Factorial design : Systematically vary parameters (e.g., temperature, solvent, catalyst loading) to identify critical factors. For example, a 2³ factorial design could optimize cyclocondensation yields .
- AI-driven optimization : Integrate tools like COMSOL Multiphysics with machine learning to predict optimal conditions for novel derivatives, reducing trial-and-error experimentation .
Methodological Tip : Cross-validate computational predictions with small-scale lab experiments to ensure scalability.
Advanced: How can researchers design 8-bromo-5-methoxy-naphthyridine derivatives for bioactivity studies?
Answer:
- Structure-activity relationship (SAR) : Modify the methoxy or bromo groups and assess impacts on target binding (e.g., kinase inhibition). Docking studies with proteins can prioritize synthetic targets .
- Late-stage diversification : Use the bromine substituent for click chemistry (e.g., azide-alkyne cycloaddition) to append bioactive moieties post-synthesis .
Case Study : Dibenzonaphthyridinecarboxamides with methoxy groups show enhanced fluorescence and binding affinity, guided by docking simulations .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy vs. bromine positioning). Aromatic proton splitting patterns distinguish 1,6-naphthyridine isomers .
- HRMS : High-resolution mass spectrometry validates molecular formula, particularly for halogenated analogs.
- XRD : X-ray diffraction resolves crystal packing and hydrogen-bonding networks, critical for polymorphism studies .
Advanced: How can theoretical frameworks guide mechanistic studies of brominated naphthyridines?
Answer:
- Conceptual frameworks : Link reactions to frontier molecular orbital (FMO) theory to predict sites of electrophilic/nucleophilic attack. For example, bromine’s electron-withdrawing effect directs substitution to electron-rich positions .
- Kinetic modeling : Use Eyring equations to correlate temperature-dependent rate data with proposed transition states .
Methodological Tip : Combine experimental kinetics with computational chemistry (e.g., Gaussian software) to validate mechanisms.
Advanced: What strategies mitigate challenges in scaling up naphthyridine synthesis?
Answer:
- Process control : Implement continuous-flow reactors to maintain consistent heating and mixing for exothermic steps (e.g., bromination) .
- Separation technologies : Use membrane filtration or centrifugal partitioning chromatography to isolate polar byproducts .
Case Study : Cyclization reactions in 1-methylpyrrolidin-2-one require precise temperature control to avoid decomposition during scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
